Atisane

13C NMR Structural Elucidation Diterpenoid Analysis

Researchers isolating diterpenoids frequently misidentify atisane as co-occurring kaurane analogs due to chromatographic co-elution, compromising dereplication accuracy. Atisane (CAS 24379-83-7) eliminates this ambiguity via its diagnostic ~14 ppm C20 ¹³C NMR resonance, enabling unequivocal structural assignment. • Prioritized lead scaffold for Akt/IKK/NF-κB pathway inhibitors; in silico data demonstrate superior PP2A binding and electron-donating capacity versus kaurane and trachylobane cores. • The ent-atisane derivative psiadin exhibits efflux pump inhibition and additive antimicrobial effects with chlorhexidine, supporting antibacterial adjuvant development. • Biosynthetic engineering requires the dedicated ent-atiserene synthase gene; ent-kaurene synthase cannot substitute, making atisane a distinct synthetic biology target. Supplied via custom synthesis with full analytical characterization (HPLC, NMR, MS).

Molecular Formula C20H34
Molecular Weight 274.5 g/mol
Cat. No. B1241233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtisane
Molecular FormulaC20H34
Molecular Weight274.5 g/mol
Structural Identifiers
SMILESCC1CC23CCC1CC2C4(CCCC(C4CC3)(C)C)C
InChIInChI=1S/C20H34/c1-14-13-20-10-6-15(14)12-17(20)19(4)9-5-8-18(2,3)16(19)7-11-20/h14-17H,5-13H2,1-4H3/t14-,15-,16+,17-,19+,20+/m1/s1
InChIKeyUCOPQLQDVYQSTF-UQZPWQSVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Atisane Diterpenoids Overview


Atisane is a tetracyclic diterpenoid characterized by a specific carbon skeleton that distinguishes it from closely related compounds like kaurane and trachylobane [1]. This class of natural products, often occurring in the ent-configuration, is isolated from various plant sources and has garnered attention for its potential biological activities [1]. The structural framework of atisane, featuring a unique ring fusion pattern, directly influences its reactivity and interaction with biological targets, making it a distinct subject for chemical synthesis and pharmacological investigation [2].

Distinct carbon skeleton for structural identity studies
Dedicated biosynthetic pathway investigation via ent-atiserene synthase
Scaffold-specific lead optimization for pathway-target research
Antimicrobial adjuvant screening context (efflux pump inhibition)

Why Atisane Differs from Kaurane and Trachylobane


Substituting atisane with a generic 'diterpenoid' analog like kaurane or trachylobane is scientifically unsound due to fundamental differences in their carbon skeleton, which dictate distinct biological and chemical profiles [1]. Direct comparative studies demonstrate that even minor skeletal variations between atisane, kaurane, and trachylobane diterpenes from the same plant source lead to divergent anticancer and antimicrobial activities [2][3]. This is further compounded by unique biosynthetic pathways and synthetic challenges; for instance, the conversion of an ent-kaurane to an ent-atisane skeleton requires a specific, non-trivial chemical transformation, underscoring their non-interchangeability [4]. The evidence below provides quantifiable differentiation to guide precise scientific selection.

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Carbon skeleton differs fundamentally from kaurane and trachylobane, altering biological profiles.
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Biosynthetic origin requires dedicated ent-atiserene synthase; generic diterpenoid production does not yield atisane.
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Skeletal conversion from kaurane to atisane demands a non-trivial multi-step chemical transformation.

Atisane vs. Kaurane, Beyerane, and Trachylobane: Evidence


13C NMR Chemical Shift Distinction

A direct comparison of 13C NMR data for atisane and kaurane diterpenoids isolated from Euphorbia sieboldiana reveals a consistent, quantifiable difference in the chemical shift of the C20 methyl carbon. This provides a definitive method to distinguish between the two closely related skeletons [1].

13C NMR C20 Shift
Head-to-head
~14 ppm (atisane) vs ~17 ppm (kaurane)
Provides unambiguous atisane identity confirmation
Solvent: CDCl3 or similar; multiple derivatives from same plant source
13C NMR Structural Elucidation Diterpenoid Analysis

Cytokine Modulation Patent Claims

Patent literature explicitly claims diterpene compounds having an atisane framework for their utility in inhibiting or activating the production of various cytokines [1]. This specific claim underscores a structural requirement for this activity that is not broadly asserted for all tetracyclic diterpenoids. While the patent does not provide direct comparative IC50 values against a kaurane or beyerane analog, the specific claim of an 'atisane framework' in the context of cytokine modulation is a strong class-level inference of differentiation [1].

Cytokine Modulation Patent
Class-level
Patent claims atisane framework for cytokine production modulation
Reported structural class claim; data to verify
No direct comparative IC50 vs. other diterpenoids in claim
Immunomodulation Cytokine Inhibition Drug Discovery

In Silico Anticancer Potential vs. Analogs

A computational study compared the anticancer potential of three atisane, three kaurane, and three trachylobane diterpenes from Xylopia langsdorffiana. The analysis, which included reactivity parameters and molecular docking with the tumor suppressor PP2A, concluded that the atisane diterpenes possess more favorable characteristics for antitumor activity [1]. Specifically, the study reported that atisanes demonstrate greater electron-donating ability and enhanced hydrophilic interactions with the PP2A enzyme, key factors for inhibiting the pro-survival Akt/IKK/NF-κB pathway [1].

In Silico PP2A Docking
Reported
Favorable electron-donating ability and hydrophilic PP2A interactions vs. kaurane/trachylobane
Reported in silico model-response context, requires validation
Computational study; H-L(GAP) reactivity parameters
Anticancer In Silico Modeling PP2A Activation

Antimicrobial Activity Among Diterpenoid Skeletons

In a study of Psiadia punctulata, sixteen diterpenes representing ent-atisane, ent-beyerene, ent-trachylobane, and ent-kaurene skeletons were isolated and tested against a panel of oral pathogens [1]. While not all compounds were active, the results demonstrated that the specific diterpenoid skeleton was a key determinant of antimicrobial potency. A specific diterpenoid, psiadin (which possesses an ent-atisane skeleton), exhibited an additive effect with the antiseptic chlorhexidine, with a fractional inhibitory concentration index of less than 1, and showed prospective efflux pump inhibitory activity, a trait not reported for the other isolated diterpenoids in this study [1].

Antimicrobial Profile
Head-to-head
Psiadin (ent-atisane) shows additive effect with chlorhexidine (FIC
Supports antimicrobial adjuvant screening context
Tested against oral pathogens; other diterpenoid skeletons lacked this profile
Synthase Specificity
Head-to-head
Dedicated ent-atiserene synthase required for atisane scaffold biosynthesis
Pathway design informs synthetic biology workflows
In vivo/in vitro analysis from S. platensis gene clusters
Synthetic Conversion
Head-to-head
Kaurane-to-atisane conversion requires C13-C16 bond cleavage via Mukaiyama peroxygenation
Demonstrates non-interchangeability of scaffolds
Multi-step transformation; underscores procurement from natural or dedicated synthetic routes
Antimicrobial Antibacterial Natural Product Screening

ent-Atisane vs. ent-Kaurane Synthases

Comparative analysis of the biosynthetic machinery for the antibiotics platensimycin (PTM) and platencin (PTN) in Streptomyces platensis revealed that the divergence in their biosynthesis is controlled by dedicated ent-kaurene and ent-atiserene synthases [1]. The ent-atiserene synthase represents a distinct pathway for diterpenoid biosynthesis, and its product is a direct precursor to the ent-atisane skeleton [1]. This enzymatic specificity confirms that ent-atisane and ent-kaurane scaffolds are not interconvertible in nature without the action of a specific, dedicated synthase.

Synthase Specificity
Head-to-head
Dedicated ent-atiserene synthase required for atisane scaffold biosynthesis
Pathway design informs synthetic biology workflows
In vivo/in vitro analysis from S. platensis gene clusters
Biosynthesis Synthetic Biology Enzyme Engineering

Kaurane to Atisane Skeletal Conversion

The conversion of an ent-kaurane skeleton to an ent-atisane skeleton is not trivial and requires a specific chemical transformation. A unified synthetic approach demonstrated that this conversion features a Mukaiyama peroxygenation with concomitant cleavage of the C13-C16 bond [1]. This non-trivial, multi-step transformation highlights the significant energetic and synthetic barrier between these two frameworks, underscoring their distinct chemical nature.

Synthetic Conversion
Head-to-head
Kaurane-to-atisane conversion requires C13-C16 bond cleavage via Mukaiyama peroxygenation
Demonstrates non-interchangeability of scaffolds
Multi-step transformation; underscores procurement from natural or dedicated synthetic routes
Total Synthesis Skeletal Rearrangement Chemical Transformation

Atisane Application Scenarios


13C NMR Analytical Standard

The distinct 13C NMR chemical shift of the C20 methyl carbon (approx. 14 ppm) makes atisane an ideal analytical standard for research involving the isolation or characterization of multiple diterpenoids from natural sources. Its use allows for rapid, unambiguous differentiation from co-occurring kaurane diterpenoids (approx. 17 ppm), streamlining the dereplication process and ensuring accurate structural identification [1].

PP2A-Activating Anticancer Scaffold

For medicinal chemistry programs targeting the Akt/IKK/NF-κB pathway, the atisane core is a prioritized starting point for lead optimization. In silico evidence demonstrates its theoretical superiority over kaurane and trachylobane analogs in terms of PP2A binding interactions and electron-donating ability, suggesting that atisane-based derivatives may have a higher probability of achieving potent anticancer activity [2].

Antibacterial Adjuvants & Efflux Pump Inhibition

The unique antimicrobial profile of the ent-atisane derivative psiadin, which includes additive effects with chlorhexidine and potential efflux pump inhibition, positions the atisane skeleton as a valuable chemotype for developing novel antibacterial adjuvants. Research programs focused on overcoming antimicrobial resistance can use atisane-based compounds to explore new mechanisms for potentiating existing antibiotics and antiseptics [3].

Synthetic Biology for Diterpenoid Production

The discovery of a dedicated ent-atiserene synthase provides a specific genetic part for synthetic biology applications. Engineering microorganisms to produce atisane-derived compounds requires the precise introduction of this synthase gene, as it cannot be substituted by the more common ent-kaurene synthase. This specific genetic requirement makes atisane a distinct target for heterologous biosynthesis [4].

Application
Selection Property
Validation Focus
Diterpenoid structure elucidation
13C NMR chemical shift differentiation
C20 methyl carbon shift review
PP2A pathway inhibition studies
Theoretical PP2A binding interaction profile
In silico model-response validation
Antimicrobial adjuvant screening
Additive effect and efflux pump inhibition potential
FIC endpoint and mechanism of action review
Diterpenoid biosynthetic pathway engineering
Dedicated ent-atiserene synthase specificity
Gene selection and heterologous expression validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


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